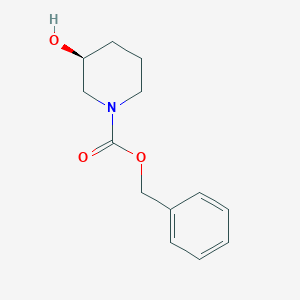
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It is also known as “(S)-1-Boc-3-hydroxypiperidine” and "(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate" . This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” or similar compounds involves a combination of chemical synthesis and biocatalysis . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines . This chemo-enzymatic approach has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two important intermediates in synthetic routes of the ovarian cancer monotherapeutic Niraparib .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(C1)O . The InChI key for this compound is UIJXHKXIOCDSEB-QMMMGPOBSA-N .
Physical And Chemical Properties Analysis
“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” has a molecular weight of 201.26 g/mol . It is a solid substance with a melting point range of 34-40 °C . The compound is tan to white in color .
Applications De Recherche Scientifique
Application in Pharmaceutical Synthesis
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“(S)-1-Boc-3-hydroxypiperidine” is a critical chiral intermediate in the synthesis of pharmaceuticals . It is particularly important in the production of the anticancer drug ibrutinib , which is used to treat patients with relapsed/refractory mantle cell lymphoma (MCL) or chronic lymphocytic leukemia (CLL) .
Methods of Application or Experimental Procedures
The compound is synthesized by the asymmetric reduction catalyzed by ketoreductase with N-Boc-3-piperidone as the substrate . In one study, an ®-specific carbonyl reductase from Candida parapsilosis (CprCR, also known as R-specific alcohol dehydrogenase) was identified that catalyzes asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine .
Results or Outcomes
The process showed great commercial potential, with a 100 g/l substrate concentration and a whole cells loading (w/v) of 10%, with the conversion of 97.8% and an e.e. of 99.8% in an aqueous monophasic system .
Application as a Pharmaceutical Intermediate
Scientific Field
Pharmaceutical Manufacturing
Summary of the Application
“(S)-1-Boc-3-hydroxypiperidine” is used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio, which is now under the Thermo Scientific Chemicals brand .
Methods of Application or Experimental Procedures
The specific methods of application for this compound as a pharmaceutical intermediate are not detailed in the sources found. However, it is likely used in various chemical reactions to produce other compounds.
Results or Outcomes
The outcomes of using this compound as a pharmaceutical intermediate would vary depending on the specific reactions and compounds being produced. However, its use in this capacity suggests it is a valuable component in the production of various pharmaceuticals .
This compound is a critical chiral intermediate in the synthesis of pharmaceuticals, including the anticancer drug ibrutinib . It’s also used as a pharmaceutical intermediate in the production of various pharmaceuticals .
Safety And Hazards
“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Orientations Futures
“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a key intermediate in the synthesis of several pharmaceutical drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate”, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .
Propriétés
IUPAC Name |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBAFATMSBHZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426142 | |
| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
94944-69-1 | |
| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


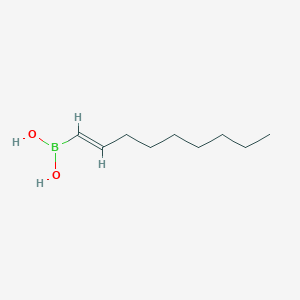


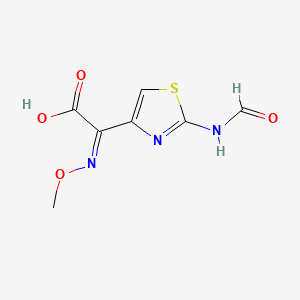
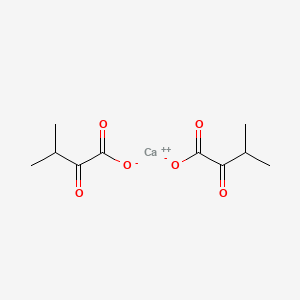


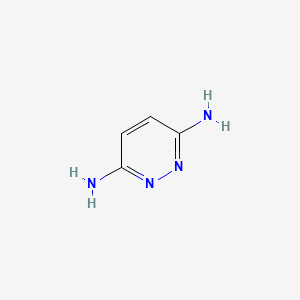
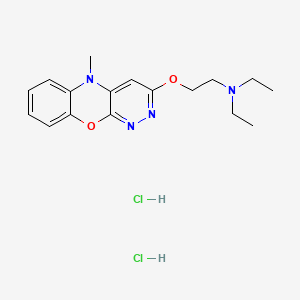
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)
